![molecular formula C13H16O3 B1527698 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one CAS No. 1239018-95-1](/img/structure/B1527698.png)
6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one
Overview
Description
6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one (6-BMPO) is a small molecule that has been used in scientific research for decades. It is a compound that is used in a variety of different scientific research applications and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Bioactive Molecules
This compound is a versatile starting material in the synthesis of bioactive molecules. Its structure is conducive to chemical modifications, allowing for the creation of a wide range of molecules with potential biological activity. For example, it can be used to synthesize analogs of natural products or novel pharmaceuticals with potential therapeutic applications .
Pharmaceutical Intermediates
Due to its stability and reactivity, 6-(benzyloxymethyl)tetrahydropyran-3-one serves as an intermediate in pharmaceutical synthesis. It can be transformed into various compounds that are crucial for developing new drugs, especially in the realm of antiviral, anticancer, and anti-inflammatory medications .
Asymmetric Synthesis
The compound is used in asymmetric synthesis, which is vital for creating enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety. It can be used in catalytic cycles or as a chiral auxiliary to induce stereoselectivity in chemical reactions .
Material Science
In material science, 6-(benzyloxymethyl)tetrahydropyran-3-one can be a precursor to polymers and resins with specific properties. Its ability to undergo polymerization or to be incorporated into larger molecular frameworks makes it valuable for designing new materials with desired mechanical and chemical properties .
Organic Synthesis Methodology
This compound is also instrumental in developing new organic synthesis methodologies. Its reactivity allows chemists to explore novel reaction pathways, catalysts, and reagents, potentially leading to more efficient and sustainable chemical processes .
Analytical Chemistry
In analytical chemistry, derivatives of 6-(benzyloxymethyl)tetrahydropyran-3-one can be used as standards or reagents in various analytical techniques. These derivatives can help in the quantification and identification of substances in complex mixtures .
Agrochemical Research
The compound’s derivatives can be used in agrochemical research to develop new pesticides or herbicides. Its structural flexibility enables the creation of compounds that can interact with specific biological targets in pests or weeds, leading to the development of more effective and selective agrochemicals .
Flavor and Fragrance Industry
Lastly, 6-(benzyloxymethyl)tetrahydropyran-3-one and its derivatives can be used in the flavor and fragrance industry. They can contribute to the synthesis of new aromatic compounds or enhance existing flavors and fragrances due to their chemical structure .
properties
IUPAC Name |
6-(phenylmethoxymethyl)oxan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-6-7-13(16-9-12)10-15-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQRTSXXDMWFGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)COC1COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.